![molecular formula C16H22N4O2S B2876130 N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1798698-79-9](/img/structure/B2876130.png)
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTZ belongs to the class of compounds known as thiazolylmethylmorpholines and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has been extensively studied for its potential pharmacological applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. This compound has also been shown to exhibit antipsychotic and anti-tumor activities, making it a promising candidate for drug development in these areas. Additionally, this compound has been used as a tool compound for studying the role of the sigma-1 receptor in various biological processes.
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is not fully understood, but it is known to bind to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes. Binding of this compound to the sigma-1 receptor has been shown to modulate calcium signaling, activate the mitogen-activated protein kinase (MAPK) pathway, and regulate the activity of various ion channels. These effects are thought to underlie the pharmacological activities of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, this compound has been shown to modulate calcium signaling, regulate ion channel activity, and activate the MAPK pathway. These effects can lead to changes in neurotransmitter release, neuronal excitability, and cell proliferation, among other processes. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activities, which may be related to its effects on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is that it is a well-characterized compound that has been extensively studied for its pharmacological activities. This makes it a useful tool compound for studying the role of the sigma-1 receptor in various biological processes. Additionally, this compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of the sigma-1 receptor and its role in various biological processes, which may lead to the identification of new drug targets. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more suitable for use in pharmacological research.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide involves the reaction of 1-cyanocyclohexane with 2-(1,3-thiazol-2-yl)morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and yields this compound as a white crystalline solid with a melting point of 158-160°C. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in pharmacological research.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c17-12-16(4-2-1-3-5-16)19-14(21)11-20-7-8-22-13(10-20)15-18-6-9-23-15/h6,9,13H,1-5,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKGMGPXXMVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

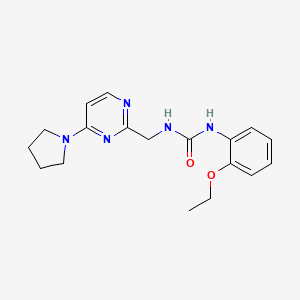
![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
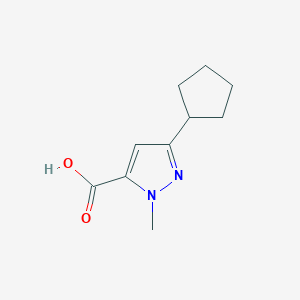


![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
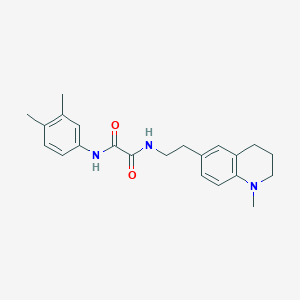
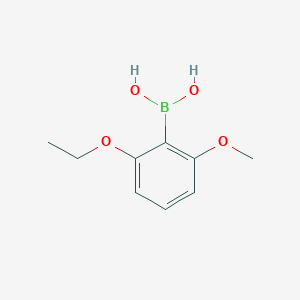
![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)
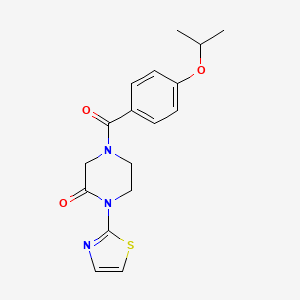
![N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2876065.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2876067.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B2876069.png)